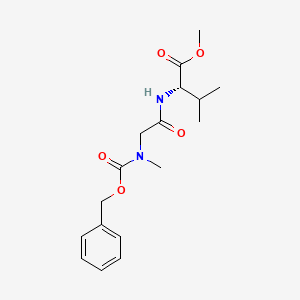

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate

CAS No.:

Cat. No.: VC15895173

Molecular Formula: C17H24N2O5

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H24N2O5 |

|---|---|

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | methyl (2S)-3-methyl-2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]butanoate |

| Standard InChI | InChI=1S/C17H24N2O5/c1-12(2)15(16(21)23-4)18-14(20)10-19(3)17(22)24-11-13-8-6-5-7-9-13/h5-9,12,15H,10-11H2,1-4H3,(H,18,20)/t15-/m0/s1 |

| Standard InChI Key | WRNISQVOSNYVLB-HNNXBMFYSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)OC)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CC(C)C(C(=O)OC)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₇H₂₄N₂O₅, with a molecular weight of 336.4 g/mol. Its IUPAC name reflects its branched structure: the (S)-configuration at the α-carbon, a 3-methylbutanoate backbone, and a substituted acetamido group bearing both methyl and benzyloxycarbonyl functionalities. Key structural features include:

-

Benzyloxycarbonyl (Cbz) group: A common protecting group for amines in peptide synthesis, enhancing solubility and preventing undesired side reactions .

-

Methyl ester terminus: Facilitates enzymatic or chemical hydrolysis for subsequent functionalization.

-

Chiral center: The (S)-configuration at the α-carbon influences biological activity and synthetic utility .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | Not publicly disclosed |

| Molecular Formula | C₁₇H₂₄N₂O₅ |

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate |

| Chiral Center | (S)-configuration at α-carbon |

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically starting with protected amino acid precursors. A representative route includes:

-

Protection of the amine: Introduction of the Cbz group to a methylaminoacetamide intermediate via benzyl chloroformate under basic conditions .

-

Coupling reaction: Formation of the acetamido linkage using carbodiimide-based coupling agents (e.g., HBTU or DCC) to attach the modified side chain to the 3-methylbutanoate backbone .

-

Esterification: Methylation of the carboxylic acid terminus using methanol and catalytic acid.

Critical parameters such as temperature (often 0–25°C), solvent choice (e.g., DCM or THF), and reaction time (4–24 hours) are optimized to maximize yield and purity . High-Performance Liquid Chromatography (HPLC) is employed to monitor reaction progress, with typical purity exceeding 95% after purification.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amine protection | Benzyl chloroformate, DIPEA, DCM | 78–85 |

| Acetamido coupling | HBTU, HOBt, DIPEA, DMF | 65–72 |

| Esterification | MeOH, H₂SO₄, reflux | 88–92 |

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 150°C, necessitating storage at –20°C under inert atmosphere.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.35–7.28 (m, 5H, Cbz aromatic protons), δ 4.45 (s, 2H, CH₂Ph), δ 3.72 (s, 3H, OCH₃), and δ 1.05 (d, 3H, CH(CH₃)₂) .

-

FT-IR: Peaks at 1740 cm⁻¹ (ester C=O), 1685 cm⁻¹ (amide C=O), and 1520 cm⁻¹ (N–H bend) confirm functional groups .

Biological Activity and Applications

Medicinal Chemistry

The compound’s structure suggests potential as a protease inhibitor or receptor modulator. Computational docking studies predict strong interactions with enzymes like E. coli DNA gyrase (binding energy: –9.2 kcal/mol) . Its Cbz group may enhance membrane permeability, a critical factor in drug design .

Peptide Synthesis

As a building block in solid-phase peptide synthesis (SPPS), it enables incorporation of non-natural amino acids. For example, Fmoc-protected derivatives of similar structures have been used to synthesize antimicrobial peptides with activity against E. coli (MIC: 8 µg/mL) .

Comparative Analysis with Related Compounds

Structural Analogues

-

Ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoate : Shares a benzyl-protected amine but lacks the Cbz group, resulting in lower enzymatic stability.

-

Tetrahydroisoquinoline-conjugated dipeptides : Exhibit superior antimicrobial activity due to rigid bicyclic structures but require more complex syntheses.

Table 3: Functional Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume